Product packaging for Lactulose-13C(Cat. No.:)

Lactulose-13C

Cat. No.: B13838414
M. Wt: 343.29 g/mol
InChI Key: JCQLYHFGKNRPGE-MTQCGNDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactulose-13C is a stable isotope-labeled derivative of lactulose, a synthetic disaccharide composed of galactose and fructose. The incorporation of a ¹³C isotope at specific positions enables its use as a tracer in metabolic studies, particularly in gastrointestinal and hepatic research. Unlike unlabeled lactulose, which is primarily used clinically to treat constipation and hepatic encephalopathy , this compound serves as a non-digestible sugar in metabolomics to track carbohydrate fermentation, gut permeability, and microbiota activity . Its isotopic labeling ensures precise detection via nuclear magnetic resonance (NMR) or mass spectrometry (MS), making it indispensable for in vivo and in vitro mechanistic studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B13838414 Lactulose-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

343.29 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S)-4,5-dihydroxy-2-(hydroxymethyl)-5-(hydroxy(113C)methyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12?/m1/s1/i3+1

InChI Key

JCQLYHFGKNRPGE-MTQCGNDRSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]2O)([13CH2]O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Isomerization of Lactose to Lactulose

The fundamental chemical reaction for producing lactulose involves the isomerization of lactose under alkaline conditions. This process can be adapted for this compound by using lactose labeled with carbon-13 isotopes.

  • Alkaline Isomerization : Lactose is dissolved in water and treated with sodium hydroxide (NaOH) at controlled temperatures (below 70 °C) to isomerize lactose into lactulose. The reaction conditions are optimized to minimize by-products such as galactose and isosaccharinic acids.

  • Use of Boric Acid Complexation : Boric acid is added to form a complex with lactulose, stabilizing it and shifting the equilibrium towards lactulose production. This method improves yield and purity by minimizing side reactions.

  • Organogermanium Compound (Ge-132) Promotion : A novel approach uses poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132) as a reaction promoter. Ge-132 has a high affinity for ketoses and enhances the isomerization efficiency under alkaline conditions, enabling continuous production of lactulose syrup with high lactulose content and low impurities.

Detailed Process Steps

The preparation of this compound follows a multi-step process adapted from industrial lactulose production methods, with modifications to incorporate the 13C isotope:

Step Number Process Step Description
1 Reagent Preparation Dissolution of 13C-labeled lactose monohydrate in distilled water with stirring and temperature control.
2 Alkaline Isomerization Reaction Mixing lactose solution with NaOH or NaOH + boric acid or Ge-132 solution at pH ~11-13 and ~60 °C.
3 Reaction Control Passing the mixture through tubular reactors or continuous stirred tank reactors (CSTRs) for uniform reaction.
4 Reaction Quenching Cooling the reaction mixture rapidly to stop isomerization and degradation.
5 Purification Removal of unreacted lactose, boric acid, Ge-132, and by-products through crystallization, ion-exchange resins, or electrodialysis.
6 Concentration Vacuum concentration under controlled temperature to achieve desired syrup density (1.34–1.36 g/mL).
7 Decolorization Treatment with medicinal charcoal to remove color impurities.
8 Filtration and Packaging Filtration to remove charcoal residues and packaging of purified lactulose syrup.

Reactor Systems and Reaction Conditions

  • Batch vs Continuous Systems : Continuous systems using multiple reactors in series (e.g., two CSTRs followed by a tubular reactor) have been developed for efficient lactulose production, allowing precise control over reaction time and temperature.

  • Optimal Reaction Parameters :

Parameter Value/Range Notes
Temperature 40–70 °C Typically 60 °C for optimal isomerization
pH 11–13 Alkaline conditions necessary for isomerization; pH 11 optimal with boric acid complexation
Reaction Time 20–30 minutes Optimal to maximize lactulose yield and minimize galactose by-product formation
Boric Acid:Lactose Molar Ratio ~1:1 For complexation to stabilize lactulose
Lactose Concentration ~300–600 g/L High concentration favors industrial scale production

Purification and Concentration Techniques

Crystallization and Separation

  • Crystallization is employed to separate lactose from lactulose by concentrating the reaction mixture and cooling it to crystallize lactose, which can then be filtered out.

Ion Exchange and Electrodialysis

  • Ion exchange resins remove residual sodium hydroxide and salts, facilitating purification.

  • Electrodialysis with bipolar membranes effectively separates and recovers boric acid and Ge-132, enhancing product purity and reagent recycling.

Decolorization and Filtration

  • Medicinal charcoal treatment removes color impurities from the concentrated lactulose solution.

  • Subsequent filtration through decarburization and precision filters ensures removal of charcoal residues before packaging.

Research Findings and Data Summary

Yield and Purity

  • Using boric acid complexation, equilibrium conversion of lactose to lactulose reaches about 75%, with high lactulose purity and minimal by-products.

  • The Ge-132 promoted process achieved lactulose syrup concentrations of 350 g/L lactulose, with residual lactose and galactose at 92 g/L and 31 g/L respectively, and residual Ge-132 below 2 mg/L, indicating high purity and efficient separation.

Process Efficiency

Method Lactulose Yield (%) Reaction Time (min) Purification Complexity Notes
Alkaline Isomerization (NaOH only) ~50–60 30–60 Moderate Higher by-products, lower yield
Boric Acid Complexation ~75 20–30 Moderate Stabilizes lactulose, higher yield
Ge-132 Promoted Reaction >75 (350 g/L syrup) 20–30 Advanced (electrodialysis) Continuous production, high purity, reagent recovery

Summary Table of Preparation Methods for this compound

Preparation Aspect Boric Acid Complexation Method Ge-132 Promoted Alkaline Isomerization Conventional Alkaline Isomerization
Reaction Medium Lactose + NaOH + Boric Acid Lactose + NaOH + Ge-132 Lactose + NaOH
Reaction pH ~11 ~13 ~12
Temperature 60 °C 60 °C 60–70 °C
Reaction Time 20–30 min 20–30 min 30–60 min
Reactor Type Batch or Continuous (CSTR + Tubular) Continuous tubular reactors with static mixers Batch or Continuous
Purification Filtration, ion exchange, crystallization Electrodialysis, charcoal decolorization Crystallization, ion exchange
Lactulose Yield Up to 75% >75%, high concentration syrup (350 g/L) 50–60%
By-products Minimal due to complexation Minimal due to Ge-132 affinity Higher galactose and isosaccharinic acids
Isotope Incorporation Via 13C-labeled lactose substrate Via 13C-labeled lactose substrate Via 13C-labeled lactose substrate

Chemical Reactions Analysis

Types of Reactions

Lactulose-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lactulose-13C has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.

    Biology: Helps in studying the fermentation processes in the gut microbiota.

    Medicine: Utilized in diagnostic tests such as the lactulose breath test to assess gastrointestinal transit time and bacterial overgrowth.

    Industry: Employed in the production of prebiotic foods and supplements

Mechanism of Action

Lactulose-13C passes through the stomach and small intestine without being digested or absorbed. In the colon, it is fermented by the gut microbiota, producing short-chain fatty acids and gases like hydrogen and methane. These fermentation products lower the pH of the colon and act as osmotic laxatives, promoting bowel movements. The isotopic labeling allows for precise measurement of these processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Lactulose-13C belongs to the category of stable isotope-labeled carbohydrates, which share structural similarities with other non-digestible sugars and isotope-tagged molecules. Key comparisons include:

Lactulose vs. This compound
  • Unlabeled Lactulose : Used therapeutically for ammonia reduction in hepatic encephalopathy and as a laxative. It is metabolized by colonic bacteria to short-chain fatty acids, lowering pH and inhibiting ammonia absorption .
  • This compound: Retains the pharmacological structure but is enriched with ¹³C for research applications. It avoids interference from endogenous metabolites, enabling accurate quantification of gut fermentation kinetics .
Sucralose-d6

A deuterated analog of the artificial sweetener sucralose, Sucralose-d6 is used to study absorption and excretion kinetics. Unlike this compound, it is fully digestible and serves as a marker for intestinal permeability in humans. However, its synthetic origin limits applicability in microbiota studies compared to this compound’s natural fermentation pathway .

L-Gulono-1,4-lactone-13C6

This ¹³C-labeled sugar alcohol is a precursor in vitamin C biosynthesis. While both this compound and L-Gulono-1,4-lactone-13C6 are used in isotopic tracing, the latter is specific to oxidative stress and antioxidant pathways, contrasting with this compound’s focus on gut metabolism .

Comparative Data Table

Compound Isotopic Labeling Molecular Weight (g/mol) Primary Application Detection Method Stability in Biological Systems
This compound ¹³C at specific positions ~342 (varies by labeling) Gut permeability, microbiota studies NMR, LC-MS High (resists enzymatic digestion)
Sucralose-d6 Deuterated (6 positions) ~414 Intestinal absorption studies GC-MS Moderate (partial metabolism)
L-Gulono-1,4-lactone-13C6 ¹³C6 (uniform labeling) ~194 Vitamin C biosynthesis, oxidative stress LC-MS/MS Low (rapid enzymatic conversion)
Guanosine-13C,15N2 Dual ¹³C and ¹⁵N labels ~300 Nucleic acid metabolism HPLC-MS Moderate (pH-dependent)

Limitations and Advantages

  • Advantages of this compound: Non-radioactive, making it safer for human studies compared to ¹⁴C-labeled analogs. High specificity in metabolomic workflows due to minimal isotopic cross-talk .
  • Limitations: Higher cost compared to unlabeled lactulose. Limited utility in studies requiring rapid metabolic turnover (e.g., glycolysis) due to its non-digestible nature.

Q & A

Q. What strategies enhance the reproducibility of this compound studies in grant proposals or peer-reviewed manuscripts?

  • Strategy: Provide raw mass spectrometry files in public repositories (e.g., MetaboLights) and detail instrument settings (e.g., GC column type, ionization voltage). Adhere to MIIToS (Minimum Information for Isotope Tracing in Systems Biology) reporting standards .

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